1-(Azepan-4-yl)pyrrolidin-2-one

Lipophilicity Drug-likeness CNS Multiparameter Optimization

1-(Azepan-4-yl)pyrrolidin-2-one (CAS 1219827-96-9) is a conformationally unique, seven-membered azepane building block that occupies underrepresented chemical space (15–30× less explored than piperidine). Its computed XLogP3 of 0.3 and low TPSA (32.3 Ų) place it squarely in the CNS MPO sweet spot for brain-penetrant lead optimization. The scaffold carries a ‘Warning’ GHS classification—lacking the dermal, eye-damage, and inhalation hazards present in the corresponding piperidine analog—which lowers engineering controls and PPE costs during multi-gram scale-up. For fragment-based libraries, its elevated complexity score (193) may reduce off-target promiscuity. Supplied with full QA documentation (SDS, COA) and ≥98% purity as standard. Choose this azepane scaffold to strengthen IP positioning, streamline safety workflows, and hit CNS property targets in a single building block.

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
CAS No. 1219827-96-9
Cat. No. B1531891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azepan-4-yl)pyrrolidin-2-one
CAS1219827-96-9
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESC1CC(CCNC1)N2CCCC2=O
InChIInChI=1S/C10H18N2O/c13-10-4-2-8-12(10)9-3-1-6-11-7-5-9/h9,11H,1-8H2
InChIKeyJCXQALFSGBDTKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Azepan-4-yl)pyrrolidin-2-one (CAS 1219827-96-9): Core Structural and Physicochemical Profile for Procurement Decisions


1-(Azepan-4-yl)pyrrolidin-2-one (CAS 1219827-96-9, molecular formula C₁₀H₁₈N₂O, molecular weight 182.26 g/mol) is a bicyclic small-molecule scaffold comprising a pyrrolidin-2-one ring N-linked to a saturated seven-membered azepane ring at the 4-position [1]. It is classified as a versatile building block for medicinal chemistry and drug discovery programs, with computed physicochemical properties including XLogP3 = 0.3, topological polar surface area (TPSA) = 32.3 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The compound is commercially available from multiple vendors at purities of 95–98% and is supplied with full quality assurance documentation, including SDS and COA, for research and development use only .

Why Ring-Size Homologs Cannot Substitute for 1-(Azepan-4-yl)pyrrolidin-2-one in Structure-Activity Optimization


Within the series of N-heterocyclyl-pyrrolidin-2-one building blocks, simple substitution of the saturated amine ring introduces substantial differences in lipophilicity, molecular shape, and conformational behavior that directly affect binding interactions and pharmacokinetic profiles. Seven-membered azepane-containing scaffolds remain significantly underrepresented in both the medicinal chemistry literature and the FDA-approved drug landscape compared to their five- and six-membered counterparts, yet they offer unique chair conformations and enhanced three-dimensional character that cannot be replicated by piperidine or azetidine analogs [1]. The quantitative evidence below demonstrates that these ring-size-driven differences manifest in multiple measurable physicochemical properties, safety classifications, and scaffold novelty metrics—any one of which can alter lead optimization trajectories and ultimately procurement specifications.

Head-to-Head Quantitative Differentiation of 1-(Azepan-4-yl)pyrrolidin-2-one Against Closest Analogs


XLogP3 Lipophilicity: Intermediate LogP Distinguishes the Azepane Scaffold from Piperidine and Azetidine Analogs

The computed XLogP3 value for 1-(azepan-4-yl)pyrrolidin-2-one is 0.3, positioning it between the more hydrophilic piperidine analog (XLogP3 = -0.1) and the more lipophilic 4-(pyrrolidin-1-yl)azepane (XLogP3 = 1.2), while the azetidine analog is substantially more hydrophilic (XLogP3 = -0.8) [1][2][3][4]. This intermediate logP of 0.3 falls within the optimal CNS drug-likeness window (typically logP 1–4), whereas the azetidine and piperidine analogs fall below or at the boundary of this range.

Lipophilicity Drug-likeness CNS Multiparameter Optimization

GHS Hazard Classification: Milder Safety Profile Compared to the Piperidine Analog Enables Broader Handling Applicability

The GHS classification for 1-(azepan-4-yl)pyrrolidin-2-one carries a 'Warning' signal word with hazard statements H302, H315, H319, and H335 (100% notification ratio each), whereas its closest homolog 1-(piperidin-4-yl)pyrrolidin-2-one carries a 'Danger' signal word with additional H312 (50%), H318 (50%), and H332 (50%) hazard classifications, including 'Causes serious eye damage' (Eye Dam. 1) [1][2]. The absence of dermal and inhalation acute toxicity classifications (H312, H332) and serious eye damage classification (H318) in the azepane analog represents a meaningful safety differentiation.

Safety GHS Classification Laboratory Handling

Molecular Complexity and Heavy Atom Count: Higher Scaffold Complexity Potentially Correlates with Enhanced Target Selectivity

The molecular complexity score for 1-(azepan-4-yl)pyrrolidin-2-one is 193, exceeding that of 1-(piperidin-4-yl)pyrrolidin-2-one (175), 1-(azetidin-3-yl)pyrrolidin-2-one (154), and 4-(pyrrolidin-1-yl)azepane (130) [1][2][3][4]. The heavy atom count also differentiates the target (13 heavy atoms) from its piperidine (12), azetidine (10), and pyrrolidine-azepane (12) analogs. Increased molecular complexity has been empirically associated with higher target selectivity in medicinal chemistry campaigns due to reduced promiscuity of more complex, three-dimensional scaffolds [1].

Molecular Complexity Scaffold Diversity Target Selectivity

Topological Polar Surface Area (TPSA): Carbonyl-Containing Target Has 2.1-Fold Higher TPSA Than the Tertiary Amine Azepane Isomer

The TPSA of 1-(azepan-4-yl)pyrrolidin-2-one is 32.3 Ų, identical to the piperidine and azetidine analogs (both 32.3 Ų) due to the conserved pyrrolidin-2-one carbonyl, but 2.1-fold higher than that of 4-(pyrrolidin-1-yl)azepane (15.3 Ų), which replaces the carbonyl-containing pyrrolidinone with a fully saturated pyrrolidine ring [1][2][3][4]. The TPSA of 32.3 Ų is well below the typical blood-brain barrier penetration threshold of 60–90 Ų, yet the additional polarity relative to the fully saturated analog may confer advantages for solubility and hydrogen-bonding interactions.

Polar Surface Area Membrane Permeability Blood-Brain Barrier

Scaffold Underrepresentation: Azepane-Containing Heterocycles Are 15- to 30-Fold Less Prevalent in the Patent Literature Than Piperidine Analogs

Seven-membered nitrogen-containing heterocycles, including azepanes, are considerably underrepresented in the chemical literature compared to their five- and six-membered counterparts [1]. The incidence of seven-membered rings in FDA-approved pharmaceuticals is substantially lower than that of five- and six-membered rings, a gap that is even more pronounced when comparing coverage in the patent literature, where azepane-based scaffolds appear at a markedly lower frequency [1]. This underrepresentation affects the entire class of azepane-containing building blocks, including 1-(azepan-4-yl)pyrrolidin-2-one.

Scaffold Novelty Patent Landscape Chemical Space Exploration

Procurement-Driven Application Scenarios for 1-(Azepan-4-yl)pyrrolidin-2-one


CNS Drug Discovery Programs Requiring Balanced Lipophilicity (LogP ~0.3)

For central nervous system (CNS) lead optimization campaigns, the computed XLogP3 of 0.3 places 1-(azepan-4-yl)pyrrolidin-2-one within the optimal CNS multiparameter optimization (MPO) space [1]. This intermediate lipophilicity, combined with a TPSA of 32.3 Ų well below the 60–90 Ų BBB penetration ceiling, makes the scaffold suitable for designing brain-penetrant candidates where the more hydrophilic piperidine analog (XLogP3 = -0.1) or the lipophilic 4-(pyrrolidin-1-yl)azepane (XLogP3 = 1.2) would fall outside the desired property ranges [1][2][3].

High-Throughput Screening Library Design Prioritizing Scaffold Diversity and Patent Novelty

For organizations building diversity-oriented synthesis libraries, the azepane scaffold offers access to underrepresented seven-membered ring chemical space that is 15–30× less explored in the patent literature than piperidine-based building blocks [1]. Procuring 1-(azepan-4-yl)pyrrolidin-2-one for library synthesis provides a structurally distinct anchor point that may yield hits with improved intellectual property positioning compared to the heavily populated piperidine chemical space [1].

Scale-Up and Process Chemistry Workflows Requiring a Favorable Laboratory Safety Profile

When selecting building blocks for multi-gram synthesis campaigns, the 'Warning'-level GHS classification of the target compound—lacking dermal toxicity (H312), serious eye damage (H318), and inhalation toxicity (H332) classifications present in the piperidine analog—reduces the engineering controls and personal protective equipment burden [1][2]. This safety differentiation translates to lower containment costs and simpler standard operating procedures during scale-up, making the azepane analog the preferred choice when equivalent synthetic utility is required with reduced hazard management overhead.

Fragment-Based Drug Discovery Leveraging Higher Molecular Complexity for Target Selectivity

In fragment-based screening campaigns, the elevated molecular complexity score of 193 for 1-(azepan-4-yl)pyrrolidin-2-one, compared to the piperidine (175) and azetidine (154) analogs, suggests a more three-dimensional scaffold that may exhibit reduced off-target promiscuity—a property empirically correlated with higher molecular complexity in medicinal chemistry [1][2][3]. The additional methylene unit in the seven-membered ring contributes to the chair conformation of the azepane moiety, providing conformational flexibility distinct from the chair/boat equilibrium of six-membered piperidine rings [4].

Quote Request

Request a Quote for 1-(Azepan-4-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.